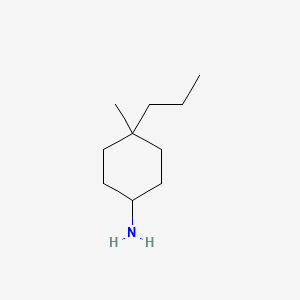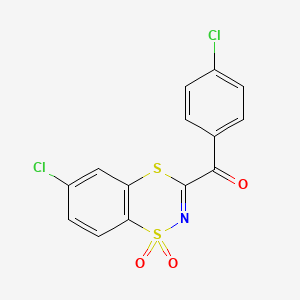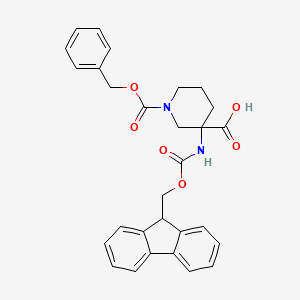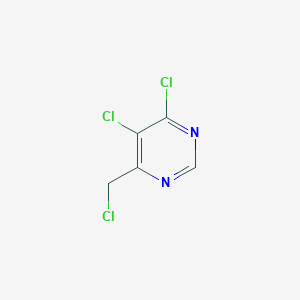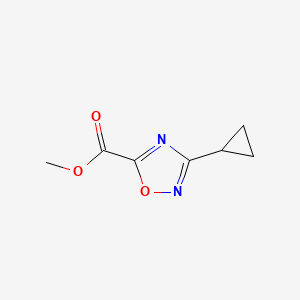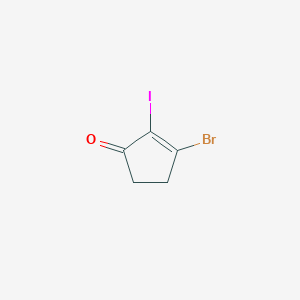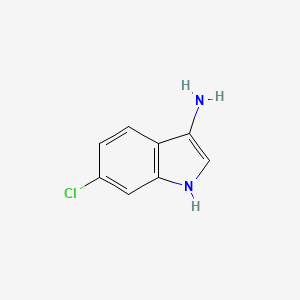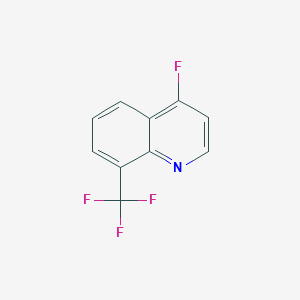
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is a chemical compound that features a trifluoromethyl group and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of trifluoroacetimidoyl chlorides with hydrazine hydrate and benzene-1,3,5-triyl triformate . This multi-component reaction is efficient and scalable, providing a straightforward route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and other industrial-scale equipment can enhance the efficiency and yield of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylformamide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are versatile synthetic intermediates used in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: These compounds have broad applications in pharmaceuticals and agrochemicals.
Uniqueness
(1S)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine hydrochloride is unique due to its specific structure, which combines a trifluoromethyl group with a pyridine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C8H10ClF3N2 |
|---|---|
Peso molecular |
226.62 g/mol |
Nombre IUPAC |
(1S)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9F3N2.ClH/c1-5-3-2-4-13-6(5)7(12)8(9,10)11;/h2-4,7H,12H2,1H3;1H/t7-;/m0./s1 |
Clave InChI |
WTIANHXXWKHVRT-FJXQXJEOSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@@H](C(F)(F)F)N.Cl |
SMILES canónico |
CC1=C(N=CC=C1)C(C(F)(F)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-2-Amino-2-(2,2-difluorobenzo[D][1,3]dioxol-4-YL)ethan-1-OL](/img/structure/B13037197.png)
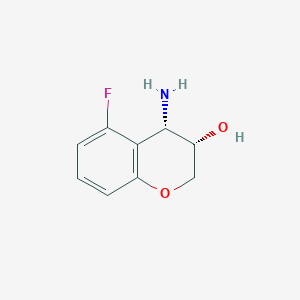
![Benzyl 3-azabicyclo[3.2.0]heptan-1-ylcarbamate hcl](/img/structure/B13037220.png)

